硒化镍

描述

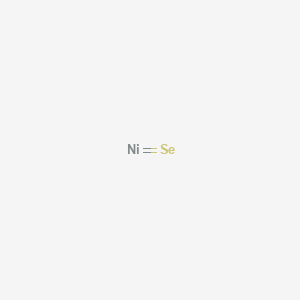

Nickel selenide is an inorganic compound with the formula NiSe . It is a semi-conducting solid that can be obtained in the form of a black fine powder or silver if obtained in the form of larger crystals . Nickel (II) selenide is insoluble in all solvents but can be degraded by strongly oxidizing acids .

Synthesis Analysis

NiSe is typically prepared by high-temperature reaction of the elements . Milder methods have also been described using more specialized techniques such as reactions of the elements in liquid ammonia in a pressure vessel . A nickel selenite complex [ {Ni (TMEDA)SeO 3 } 2] has been used to obtain NiSe nanospheres on three-dimensional carbon cloth via electrodeposition .Molecular Structure Analysis

Nickel (II) selenide adopts the nickel arsenide motif. In this structure, nickel is octahedral and the selenides are in trigonal prismatic sites .Chemical Reactions Analysis

Nickel selenide has been used as an efficient electrocatalyst for selective reduction of carbon dioxide to carbon-rich products . It has also been used as a bifunctional electrocatalyst for efficient electrocatalytic overall water splitting .Physical And Chemical Properties Analysis

Nickel selenide is a semi-conducting solid, and can be obtained as in the form of a black fine powder, or silver if obtained in the form of larger crystals . It is insoluble in all solvents, but can be degraded by strongly oxidizing acids .科学研究应用

Energy Storage Supercapacitors

Nickel Selenide has been used in the synthesis of bimetallic particles for high-performance hybrid supercapacitors . These supercapacitors are known for their quick charge and discharge, high power density, low cost, and high security . The optimal sample Ni 0.95 Co 2.05 Se 4 exhibits a high capacity of 1038.75 F g −1 at 1 A g −1 and superior rate performance .

Electrocatalyst for Water Splitting

Nickel-based selenides, including Nickel Selenide, have been widely used as non-precious metal electrocatalysts for both oxygen evolution reactions (OER) and hydrogen evolution reactions (HER) . They show outstanding electrocatalytic performance for hydrogen evolution reactions (HER) with an overpotential of 225 mV (η@10 mA/cm 2) and for oxygen evolution reactions (OER) with an overpotential of 309 mV (η@50 mA/cm 2) .

Optical Recording Materials

Nickel Selenide can be used in optical recording materials . These materials are used to store data in a digital format, which can be read using a laser.

Optical Fibers

Nickel Selenide is also used in optical fibers . These fibers are used in telecommunications to transmit data over long distances.

Sensors

Nickel Selenide has applications in sensors . These sensors can be used in various fields, including environmental monitoring, healthcare, and industrial process control.

Solar Cells

Nickel Selenide is used in solar cells . These cells convert sunlight into electricity, providing a renewable source of energy.

Laser Materials

Nickel Selenide can be used in laser materials . These materials are used to produce lasers, which have applications in various fields, including medicine, industry, and scientific research.

Conductivity Fields

Nickel Selenide is used in conductivity fields . These fields involve the study and application of the electrical conductivity of different materials.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

selanylidenenickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHASIAZYSXZCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157023 | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel selenide | |

CAS RN |

12137-13-2, 1314-05-2 | |

| Record name | Nickel selenide (Ni3Se2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel selenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1314-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel selenide (NiSe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB76MY8R90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of nickel selenide?

A1: Nickel selenide exists in various stoichiometries, including nickel diselenide (NiSe2), nickel monoselenide (NiSe), and nickel sub-selenide (e.g., Ni3Se2). Their molecular weights vary accordingly. For instance, NiSe2 has a molecular weight of 213.67 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize nickel selenide?

A2: Common characterization techniques include X-ray diffraction (XRD) to determine crystal structure, scanning electron microscopy (SEM) for morphological analysis, X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states, and Raman spectroscopy to study vibrational modes and identify different phases of nickel selenide. [, , , , , , ]

Q3: How does the stoichiometry of nickel selenide affect its properties?

A3: The stoichiometry of nickel selenide significantly influences its electrochemical and catalytic properties. For instance, research on dye-sensitized solar cells (DSSCs) revealed that selenium-rich stoichiometries like NiSe2 and Ni3Se4 exhibited better performance as counter electrodes compared to nickel-rich stoichiometries. [] This difference arises from variations in electronic structure, conductivity, and surface properties.

Q4: How does the morphology of nickel selenide affect its performance?

A4: The morphology of nickel selenide plays a crucial role in its performance. For example, nickel selenide nanowires have demonstrated superior electrocatalytic activity for hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and glucose oxidation compared to spherical or hexagonal morphologies. [] The enhanced performance can be attributed to the higher surface area and increased number of active sites in nanowires.

Q5: What factors can influence the stability of nickel selenide in different applications?

A5: The stability of nickel selenide can be affected by factors such as operating temperature, pH, electrolyte composition, and applied potentials. For instance, in electrochemical water splitting, nickel selenide can undergo surface oxidation or dissolution, particularly at high anodic potentials. [] To enhance stability, researchers have explored strategies like incorporating carbon nanotubes, doping with other metals, and surface modifications. [, , ]

Q6: What are the key applications of nickel selenide in catalysis?

A6: Nickel selenide exhibits promising catalytic activity in various reactions, including:

- Electrocatalytic water splitting: Nickel selenide nanostructures have shown potential as both anode and cathode electrocatalysts for oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), respectively. [, , ]

- Electrocatalytic CO2 reduction: Nickel selenide has been explored as an electrocatalyst for converting carbon dioxide into valuable chemicals, such as carbon monoxide, formate, and hydrocarbons. []

- Other catalytic applications: Nickel selenide has also demonstrated potential in organic reactions, such as the decomposition of hydrazine hydrate. []

Q7: How does the electronic structure of nickel selenide contribute to its catalytic activity?

A7: The electronic structure of nickel selenide, specifically the d-band electronic structure, plays a crucial role in its catalytic activity. Doping with other metals or creating heterojunctions can modify the d-band center, influencing the binding energy of reactants and intermediates on the catalyst surface, thus affecting the catalytic activity and selectivity. [, , , ]

Q8: How can the catalytic performance of nickel selenide be enhanced?

A8: Strategies to enhance the catalytic performance of nickel selenide include:

- Doping with heteroatoms: Introducing other metal atoms, such as iron or cobalt, into the nickel selenide lattice can enhance its electrocatalytic activity by modifying its electronic structure and creating more active sites. [, , ]

- Constructing heterostructures: Combining nickel selenide with other materials, like nickel oxide or nickel sulfide, can create synergistic effects, leading to improved catalytic performance. [, ]

- Engineering morphology and defects: Designing specific morphologies, such as nanowires, nanosheets, or hollow structures, can increase the surface area and expose more active sites. [, , ] Additionally, introducing defects, such as selenium vacancies, can enhance catalytic activity. []

Q9: How is computational chemistry employed in nickel selenide research?

A9: Computational techniques, such as density functional theory (DFT) calculations, provide valuable insights into the electronic structure, adsorption energies, and reaction pathways on nickel selenide surfaces. [, , ] These simulations help researchers understand the catalytic mechanisms, predict potential improvements, and guide the design of more efficient nickel selenide-based catalysts.

Q10: Can you provide an example of how DFT calculations are used to study nickel selenide?

A10: In a study on nickel selenide-based electrocatalysts for overall water splitting, DFT calculations revealed that the introduction of molybdenum doping shifted the d-band center of Ni3Se2 away from the Fermi level, facilitating hydrogen desorption and enhancing HER activity. []

Q11: What are the potential applications of nickel selenide beyond catalysis?

A11: Apart from catalysis, nickel selenide has shown potential in:

- Energy storage: Nickel selenide-based materials are being explored as electrode materials for supercapacitors and batteries due to their high theoretical capacity, good electrical conductivity, and electrochemical activity. [, , , , ]

- Biomedical applications: Nickel selenide nanoparticles, particularly in combination with other materials like polydopamine, have shown potential in biomedicine, such as photothermal therapy guided by magnetic resonance imaging (MRI). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)

![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)